molecular formula C19H18N2O2S B298017 (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298017
M. Wt: 338.4 g/mol
InChI Key: JLCJEWDTOIJVNF-NETLLJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as ETM, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may exert its biological effects through the modulation of various signaling pathways. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in the regulation of apoptosis and cell survival. These findings suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may modulate multiple signaling pathways to exert its biological effects.
Biochemical and Physiological Effects:
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. These effects suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its well-defined chemical structure, high purity, and reproducibility of synthesis. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its biological activities, which make it a promising candidate for further research. The limitations of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations, which may require careful dosing and monitoring.

Future Directions

For research on (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one include the investigation of its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one and to identify its molecular targets. The development of new formulations and delivery methods for (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may also improve its bioavailability and therapeutic efficacy. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in animal models and human subjects may provide valuable insights into its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be achieved through a multi-step process. The first step involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine to form 2-[(4-ethylphenyl)imino]-5-(2-hydroxyphenyl)-1,3-thiazolidin-4-one. The second step involves the reaction of the resulting compound with methyl isothiocyanate to form (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. This synthesis method has been optimized for high yield and purity and has been used in numerous studies to produce (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one for further research.

Scientific Research Applications

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. These findings suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

properties

Product Name

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-5-[(2-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-3-13-8-10-15(11-9-13)20-19-21(2)18(23)17(24-19)12-14-6-4-5-7-16(14)22/h4-12,22H,3H2,1-2H3/b17-12+,20-19?

InChI Key

JLCJEWDTOIJVNF-NETLLJLASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3O)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C

Origin of Product

United States

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